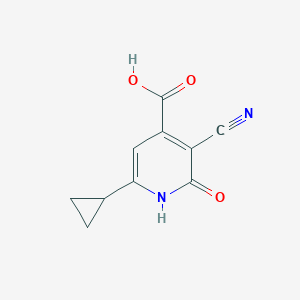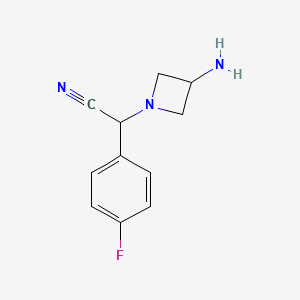
2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Acetonitrile Moiety: The acetonitrile group can be introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile would depend on its specific biological target. Generally, compounds with azetidine rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance binding affinity and specificity, while the acetonitrile group can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the fluorine atom, which may affect its biological activity and properties.
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
2-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)acetonitrile: Contains a methyl group instead of fluorine, which can influence its hydrophobicity and interactions with biological targets.
Uniqueness
The presence of the fluorophenyl group in 2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile can enhance its biological activity and specificity compared to similar compounds. Fluorine atoms are known to influence the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications.
Propiedades
Fórmula molecular |
C11H12FN3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-(3-aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12FN3/c12-9-3-1-8(2-4-9)11(5-13)15-6-10(14)7-15/h1-4,10-11H,6-7,14H2 |
Clave InChI |
NNRRNGTZPXJTNJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C#N)C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
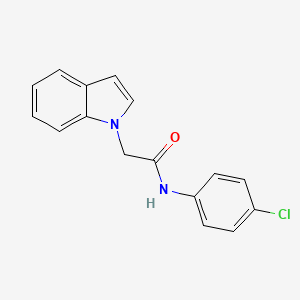
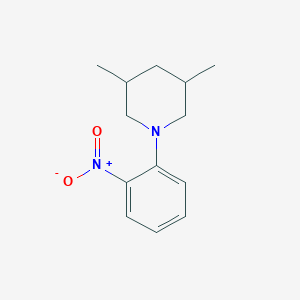
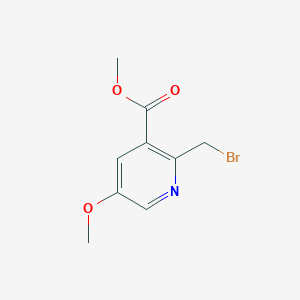
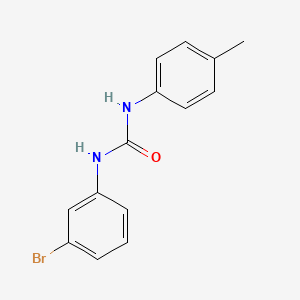
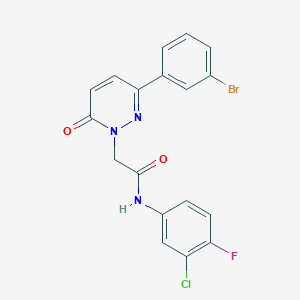



![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)

